N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-anilino-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12(22)13-6-5-9-15(10-13)19-17(23)16-11-24-18(21-16)20-14-7-3-2-4-8-14/h2-11H,1H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHUQAYTQGQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the thiazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide serves as a building block in the synthesis of more complex molecules. Its thiazole moiety is particularly versatile and can be modified to create a variety of derivatives with different properties. This compound can be utilized in reactions such as:
- Knoevenagel condensation
- Alkylation reactions
- One-pot three-component reactions
These synthetic pathways allow for the development of novel thiazole derivatives that may exhibit enhanced biological activities or novel properties .
Biological Activities
The compound has been studied for its potential biological activities , including:
- Antimicrobial Activity : Research indicates that thiazole derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Antifungal Properties : Similar to its antibacterial effects, thiazoles have shown promise against various fungal strains.
- Anticancer Activity : Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells .
Medicinal Applications
In the field of medicine, this compound is being investigated as a potential drug candidate. Its applications include:
- Drug Development : The compound is being explored for its efficacy as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders. For example, thiazole derivatives have shown inhibitory activity against acetylcholinesterase, which is relevant for Alzheimer's disease treatment .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors, leading to modulation of cellular processes .
Industrial Applications
Beyond its biological implications, this compound finds utility in various industrial applications:
- Material Science : The compound can be incorporated into the development of new materials with specific electronic or optical properties.
- Agricultural Chemistry : Due to its antimicrobial and antifungal properties, it may also have applications in developing agrochemicals for crop protection.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Compounds like 7d () incorporate halogenated pyridinyl and trifluoroethyl groups, which enhance metabolic stability and target affinity in insecticidal applications.
- Aromatic Substitutions : The 3,4,5-trimethoxyphenyl group in 4a () is associated with enhanced anticancer activity due to improved membrane permeability and tubulin-binding interactions .
- Purity Challenges : Compound 36 () exhibited low purity (5%), likely due to steric hindrance from the trimethoxybenzamido group, complicating synthesis .
Key Findings :
- Anticancer Activity : Compound 4a demonstrated potent tubulin inhibition (IC50 = 0.8–1.2 μM), outperforming colchicine analogs due to its trimethoxyphenyl substituent .
- Insecticidal Activity : Derivatives like 7d () showed moderate activity (EC50 = 10–50 μM) against lepidopteran pests, attributed to their halogenated pyridinyl groups enhancing receptor binding .
Physicochemical and Pharmacokinetic Properties
- Solubility : The acetylphenyl group in the target compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., methoxy or trifluoroethyl groups) .
- Metabolic Stability : Halogenated derivatives (e.g., 7d ) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .
Biological Activity
N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes significantly to the compound's pharmacological properties, including its ability to interact with biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives. For instance, a structure-activity relationship (SAR) analysis indicated that modifications on the thiazole scaffold can enhance cytotoxic activity against different cancer cell lines.
Key Findings:
- IC50 Values : The compound exhibited IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound's mechanism involves interaction with apoptotic pathways and inhibition of Bcl-2 proteins, which are crucial in regulating cell death .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various in vivo and in vitro studies.
Research Insights:
- Inflammatory Pathways : The compound has been shown to inhibit key inflammatory mediators through modulation of NF-kB signaling pathways, which play a pivotal role in inflammatory responses .
- Case Studies : In animal models, administration of the compound resulted in significant reductions in inflammatory markers and symptoms associated with conditions such as arthritis and colitis.
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has also been documented extensively. This compound has demonstrated activity against a range of pathogens.
Antimicrobial Efficacy:
- Bacterial Inhibition : Studies reported minimum inhibitory concentration (MIC) values that indicate effective bacterial inhibition against strains such as Staphylococcus aureus and Escherichia coli. The compound's MIC ranged from 40 to 50 µg/mL, comparable to standard antibiotics .
- Fungal Activity : The compound also showed antifungal properties, with significant inhibition observed against Candida albicans and Aspergillus niger.
Data Summary
| Biological Activity | IC50/MIC Values | Mechanism |
|---|---|---|
| Anticancer | 1.61 - 1.98 µg/mL | Bcl-2 inhibition |
| Anti-inflammatory | N/A | NF-kB modulation |
| Antimicrobial | 40 - 50 µg/mL | Bacterial and fungal inhibition |
Q & A
Basic: What are the optimized synthetic routes for N-(3-acetylphenyl)-2-(phenylamino)thiazole-4-carboxamide and its derivatives?
Methodological Answer:
The synthesis of thiazole-4-carboxamide derivatives typically involves multi-step organic reactions, including amidation, ester hydrolysis, and cyclization. Key steps include:
- Amide coupling : Acid intermediates (e.g., thiazole-4-carboxylic acid) are reacted with amines (e.g., 3-acetylphenyl derivatives) using coupling agents like EDCI/HOBt, yielding carboxamide products (e.g., compound 4a with 98.7% yield) .
- Ester hydrolysis : Hydrolysis of ester precursors (e.g., tert-butyl esters) under basic conditions (NaOH/EtOH/H₂O) generates carboxylic acids, which are further functionalized .
- Purification : Preparative HPLC or TLC (e.g., n-hexane/ethyl acetate) ensures high purity (>95%) .
Optimization strategies include adjusting reaction time (e.g., 48-hour reflux for cyclization ) and stoichiometry (e.g., 1.1 eq of Lawesson’s reagent for thioamide formation ).
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
Rigorous characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acetylphenyl protons at δ 2.6 ppm ).
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 373.1 [M+H]⁺ for compound 4a ).
- HPLC : Assesses purity (>98% for compounds 29 and 31 ).
- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., compound 4a ).
Advanced: How can researchers resolve low yields in thiazole-4-carboxamide synthesis?
Methodological Answer:
Low yields (e.g., 3–6% for compounds 69 and 70 ) often stem from steric hindrance or side reactions. Solutions include:
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of bulky intermediates .
- Catalyst screening : Copper(I) iodide or triethylamine improves coupling efficiency in azide-alkyne cycloadditions .
- Temperature control : Reflux conditions (e.g., 80°C for 20 hours) favor cyclization over decomposition .
- Protecting groups : tert-butyl carbamate (Boc) prevents undesired side reactions during amine functionalization .
Advanced: How should contradictions in biological activity data (e.g., antitumor vs. kinase inhibition) be analyzed?
Methodological Answer:
Discrepancies arise from assay variability or target promiscuity. Mitigation strategies:
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., hematological vs. solid tumors ).
- Kinase selectivity panels : Compare inhibition of Src/Abl kinases vs. off-targets (e.g., EGFR, VEGFR) .
- In vivo validation : Use xenograft models (e.g., K562 leukemia) to confirm activity in physiologically relevant contexts .
- Metabolic stability assays : Assess hepatic microsome degradation to rule out pharmacokinetic artifacts .
Advanced: How to design structure-activity relationship (SAR) studies for thiazole-4-carboxamide derivatives?
Methodological Answer:
SAR studies should systematically vary:
- Electron-withdrawing substituents : Fluorine or trifluoromethyl groups at the phenyl ring enhance metabolic stability and lipophilicity .
- Amino side chains : Replace acetylphenyl with cyclohexyl or piperazinyl groups to modulate steric/electronic effects (e.g., compound 53 with 44% yield ).
- Bioisosteric replacements : Substitute thiazole with oxazole or pyrimidine to evaluate scaffold flexibility .
- Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking) to predict binding to kinase ATP pockets .
Advanced: What experimental design principles apply to in vivo efficacy studies of this compound?
Methodological Answer:
Key considerations for in vivo models:
- Dosing regimen : Oral administration (e.g., 50 mg/kg daily) with pharmacokinetic monitoring (Cₘₐₓ, t₁/₂) ensures therapeutic exposure .
- Toxicity endpoints : Monitor body weight, hematological parameters, and organ histopathology .
- Tumor regression metrics : Measure volume reduction (%) and time-to-progression in xenografts .
- Biomarker validation : Quantify target engagement via phospho-Src/Abl Western blotting in tumor lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
